Physicochemical properties of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
Physicochemical properties of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
An In-depth Technical Guide to the Physicochemical Properties of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
Introduction
The benzo[d]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents. The introduction of a nitro group, as in 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine, can significantly modulate the molecule's electronic properties, reactivity, and biological interactions. Nitroaromatic compounds are known to be key pharmacophores in a range of therapeutics and can also serve as precursors for the synthesis of corresponding amino derivatives, which often exhibit distinct biological activities.[1] This guide provides a comprehensive overview of the core physicochemical properties of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine, offering both theoretical predictions and detailed, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for synthesis, formulation, and further investigation.
Molecular and Structural Properties
The fundamental identity of a chemical compound is defined by its structure and resulting molecular properties. These parameters are the foundation for predicting its behavior in both chemical and biological systems.
Chemical Structure:
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IUPAC Name: 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine
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Molecular Formula: C₁₀H₁₂N₂O₂
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Parent Compound CAS Number: 4424-20-8 (for 2,3,4,5-Tetrahydro-1H-benzo[d]azepine)[2]
Computed Physicochemical Data
While experimental data for the title compound is scarce, we can infer key properties from its parent structure, 2,3,4,5-Tetrahydro-1H-benzo(d)azepine, and related nitrobenzodiazepines.[2][3] The introduction of a nitro group is expected to increase the molecular weight, polarity (as indicated by the Polar Surface Area), and potentially alter the lipophilicity (XLogP3).
| Property | Value (Parent Compound)[2] | Predicted Value (Nitro Derivative) | Significance in Drug Development |
| Molecular Weight | 147.22 g/mol | 192.21 g/mol | Influences diffusion, bioavailability, and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five).[4] |
| XLogP3-AA | 1.8 | ~1.5 - 2.0 | A measure of lipophilicity, affecting solubility, membrane permeability, and plasma protein binding.[5] |
| Hydrogen Bond Donors | 1 | 1 | The secondary amine is a hydrogen bond donor, influencing solubility and receptor interactions. |
| Hydrogen Bond Acceptors | 1 | 3 | The nitro group adds two hydrogen bond acceptors, increasing polarity and potential for specific interactions. |
| Polar Surface Area (PSA) | 12 Ų | 57.9 Ų (based on a similar structure)[6] | Predicts transport properties, including intestinal absorption and blood-brain barrier penetration.[5] |
Experimental Determination of Physicochemical Properties
The following sections detail robust, self-validating protocols for the experimental determination of critical physicochemical properties. The rationale behind key steps is explained to provide a deeper understanding of the methodology.
Melting Point Determination
Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically <2°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.[7] The choice of a slow heating rate (1-2°C per minute) near the expected melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[8]
Protocol: Capillary Melting Point Determination
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Sample Preparation:
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Place a small amount of finely powdered, dry 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine onto a clean, dry surface.
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Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.
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Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 2-3 mm.[9]
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Apparatus Setup:
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Place the loaded capillary tube into the sample holder of a calibrated digital melting point apparatus.[8]
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Measurement:
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Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time during the precise measurement.
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Precise Determination: Using a fresh capillary, heat at a medium rate until the temperature is approximately 20°C below the estimated melting point.[8]
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Decrease the heating rate to 1-2°C per minute.
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Record the temperature at which the first droplet of liquid appears (T1).
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Record the temperature at which the entire sample becomes a clear liquid (T2).
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The melting range is reported as T1 - T2.[8]
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Validation: Repeat the precise determination at least twice. Consistent results validate the measurement.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility
Expertise & Rationale: Solubility is a critical determinant of a drug's bioavailability.[10] Poor aqueous solubility can be a major hurdle in drug development. We describe the "shake-flask" method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[11] This method ensures that the solution has reached saturation, providing a true measure of the compound's maximum dissolved concentration under specific conditions (e.g., pH, temperature).[11] Kinetic solubility, often measured in high-throughput screens, assesses precipitation from a DMSO stock solution and is useful for early-stage candidate selection.[10][12]
Protocol: Shake-Flask Method for Thermodynamic Solubility
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Preparation of Solutions:
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Prepare a series of relevant aqueous buffers (e.g., pH 2.0, pH 7.4, pH 9.0) to assess solubility at different ionization states.
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Sample Incubation:
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Add an excess amount of solid 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine to a vial containing a known volume of the chosen buffer. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.[11]
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Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
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After incubation, allow the vials to stand to let the excess solid settle.
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Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is crucial to filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
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Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Validation: The experiment should be performed in triplicate to ensure the results are reproducible.
Caption: Shake-Flask Solubility Determination Workflow.
Acid Dissociation Constant (pKa)
Expertise & Rationale: The pKa value defines the pH at which a molecule is 50% ionized. For 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine, the secondary amine in the azepine ring is basic and will be protonated at low pH. The pKa of this amine is critical as it dictates the compound's charge state in different physiological environments (e.g., stomach vs. intestine), which in turn governs its solubility, absorption, and ability to interact with biological targets. Potentiometric titration is a direct and reliable method for determining the pKa of basic groups.
Protocol: Potentiometric Titration for pKa Determination
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Sample Preparation:
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Accurately weigh and dissolve a known amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure initial solubility.
-
-
Titration Setup:
-
Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Use an automated titrator for precise delivery of the titrant.
-
-
Titration Process:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH of the solution after each incremental addition of the acid titrant.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point, which is the point on the curve where half of the basic amine has been neutralized by the acid. This point is identified as the flattest region of the buffer zone in the titration curve.
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
-
Validation: Perform the titration multiple times to ensure the pKa value is consistent. The choice of co-solvent can influence the apparent pKa, so it should always be reported with the result.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the chemical identity and structure of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide definitive structural confirmation. The aromatic region of the ¹H NMR would show characteristic splitting patterns for the protons on the nitro-substituted benzene ring. The aliphatic region would show signals corresponding to the protons on the tetrahydroazepine ring.[13][14]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, and strong, characteristic symmetric and asymmetric stretches for the nitro (NO₂) group.
Conclusion
The physicochemical properties of 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine, particularly its melting point, solubility, and pKa, are critical parameters that govern its suitability for further development as a research tool or therapeutic candidate. The presence of the nitro group significantly influences its polarity and hydrogen bonding capacity compared to the parent benzazepine structure. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable and reproducible data, which is essential for making informed decisions in the drug discovery and development process. Accurate characterization of these properties is the first step toward understanding the compound's pharmacokinetic and pharmacodynamic behavior.
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![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine Structure](https://i.imgur.com/your_image_for_nitro_compound.png)

